3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
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Overview
Description
3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Used as a tool compound to study various biological pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1H-pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features.
1H-pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the 5-position. This structural feature can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H3IN4 |
---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H3IN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
WIUVLCRSNYZGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1C#N)I |
Origin of Product |
United States |
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